{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
Description
Properties
IUPAC Name |
[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11;;/h2-5,7H,6,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMQSCRDSDBBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(S2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, which is similar to the thiazole ring in the given compound, have been found to exhibit multidirectional biological activity. They have been associated with significant antibacterial activity.
Mode of Action
For instance, some 1,2,4-triazole derivatives have shown inhibitory potential against DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase, which are essential proteins for bacteria.
Biological Activity
The compound {[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride (CAS Number: 89152-86-3) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting key findings from various studies.
- IUPAC Name : [2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine dihydrochloride
- Molecular Formula : C11H14Cl2N2S
- Molecular Weight : 273.21 g/mol
- Purity : ≥95%
- Storage Conditions : 2–8 °C
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities. The specific compound has been studied for its potential in several areas:
Antimicrobial Activity
Thiazole derivatives have been noted for their antimicrobial properties. A study indicated that thiazole compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways critical to microbial survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound this compound has shown promising results in inhibiting cancer cell proliferation.
- Cell Lines Tested :
- Human breast cancer (MCF-7)
- Human lung cancer (A549)
The IC50 values for these cell lines were reported as follows:
The structure-activity relationship (SAR) analysis suggests that the presence of the methyl group on the phenyl ring enhances cytotoxicity.
Anti-inflammatory Activity
Thiazole compounds have also been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that this compound can reduce pro-inflammatory cytokine production in activated macrophages.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy
- Researchers evaluated the antimicrobial effects of various thiazole derivatives, including the compound , against common pathogens. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections.
-
Antitumor Mechanisms
- A detailed investigation into the anticancer mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding is crucial for developing targeted cancer therapies.
-
Inflammation Model
- In an animal model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers, highlighting its potential application in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound belongs to a family of thiazole-based amines. Key structural analogs include:
Key Observations :
- Substituent Position : The position of the methylphenyl group (e.g., 2- vs. 4-position on the thiazole) significantly impacts molecular planarity and crystallinity. For example, analogs with 4-substituted aryl groups (e.g., ) exhibit triclinic symmetry (P 1), whereas the target compound’s 2-substituted group may alter packing efficiency .
- Side Chain Length : Shorter amine side chains (e.g., methylamine in the target compound vs. propylamine in ) reduce molecular weight and may enhance solubility in polar solvents .
Physicochemical Properties
- Solubility: The dihydrochloride salt form of the target compound improves water solubility compared to non-salt analogs (e.g., neutral thiazoles in ).
- Crystallinity : Compounds like those in crystallize in triclinic systems with two independent molecules per asymmetric unit, suggesting similar intermolecular interactions (e.g., π-π stacking) despite differing substituents .
Commercial Availability and Stability
- Availability : The target compound is actively supplied (e.g., Combi-Blocks, SHANGHAI ACMEC), while analogs like {2-[3-(4-methoxyphenyl)-oxadiazol-5-yl]ethyl}amine hydrochloride () are discontinued, limiting their accessibility .
- Stability: Dihydrochloride salts generally exhibit better thermal stability than free bases, as noted for structurally similar amines in .
Preparation Methods
Preparation of 4-Methyl-2-phenyl-1,3-thiazol-5-amine (Key Intermediate)
A crucial precursor to the target compound is 4-methyl-2-phenyl-1,3-thiazol-5-amine. The synthesis involves the transformation of N-(1-cyanoethyl)benzamide using Lawesson’s reagent in toluene under heat:
- Reagents and Conditions :
- N-(1-cyanoethyl)benzamide (2.87 mmol)
- Lawesson’s reagent (3.16 mmol)
- Toluene solvent (2 mL)
- Sealed reaction vessel at 100 °C for 48 hours
- Workup : After cooling, the reaction mixture is concentrated and purified by silica gel column chromatography using 10-25% ethyl acetate in hexanes.
- Yield : 27.1%
- Characterization : MS (APCI) m/z = 191.0 (M+H).
This method is drawn from patent WO2014/78378 and represents a reliable approach to obtaining the thiazol-5-amine core.
Conversion to {[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine
The next step involves functionalization at the 5-position to introduce the methylamine moiety and conversion to the dihydrochloride salt. While specific direct syntheses of the dihydrochloride salt are less commonly detailed, the general approach involves:
- Aminomethylation : Introduction of the methylamine group by reaction of the thiazol-5-amine intermediate with appropriate aminomethylating agents.
- Salt Formation : Treatment of the free amine with hydrochloric acid or HCl gas to form the dihydrochloride salt, enhancing stability and solubility.
Alternative Synthetic Strategies Involving Thiazole Derivatives
Research literature provides additional synthetic insights into related thiazole derivatives with 4-methylphenyl substituents:
- Bis(thiadiazolyl) and Thiazolidinone Derivatives : Syntheses involve refluxing mixtures of aldehydes and thiazole precursors in acetic acid or DMF with catalysts like ZnCl2, followed by purification steps involving crystallization.
- These methods highlight the versatility of thiazole ring functionalization and the conditions suitable for maintaining substituent integrity.
Process Optimization and Solid Form Preparation
Patent literature describes advanced processes for preparing crystalline forms and solid dispersions of related 1,3-thiazol-5-ylmethyl compounds, which could be adapted for the dihydrochloride salt:
- Use of Acidic Conditions : Inorganic or organic acids are employed to form stable salts.
- Amino-Protecting Groups : Optional use of protecting groups during synthesis to prevent side reactions.
- Solid Dispersion Techniques : Incorporation with pharmaceutically acceptable carriers such as microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) to enhance bioavailability and stability.
Summary Table of Key Preparation Parameters
Research Findings and Practical Considerations
- The relatively low yield (27.1%) in the initial amine synthesis step suggests opportunities for optimization, such as varying reaction time, temperature, or reagent ratios.
- The use of Lawesson’s reagent is critical for thionation steps leading to thiazole ring formation.
- Formation of the dihydrochloride salt improves compound handling and potential pharmaceutical formulation.
- Solid dispersion techniques reported for related compounds can be applied to improve solubility and bioavailability of the dihydrochloride salt.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing {[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : Use a two-step approach:
Synthesize the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Adjust solvent polarity (e.g., dioxane or ethanol) to control reaction kinetics .
Introduce the amine group via nucleophilic substitution or reductive amination, followed by dihydrochloride salt formation under acidic conditions. Monitor pH and temperature to prevent decomposition .
- Key Parameters : Reaction yields depend on stoichiometry of chloroacetyl chloride and triethylamine, with recrystallization from ethanol-DMF mixtures improving purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) to confirm dihydrochloride salt formation .
- Spectroscopy : Use -NMR to verify amine protonation (δ 8.5–9.5 ppm for NH) and FT-IR for N–H stretching (2500–2700 cm) .
- Computational modeling : Perform DFT calculations to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites for reactivity predictions .
Q. What stability protocols are advised for storing and handling this compound?
- Methodology :
- Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) for 6–12 months. Use HPLC to track degradation products (e.g., free amine or thiazole hydrolysis byproducts) .
- Store in amber vials under inert gas (N/Ar) to prevent oxidation of the thiazole ring .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodology :
Dose-response profiling : Compare IC values across assays (e.g., kinase inhibition vs. cell viability) to identify off-target effects .
Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate pathways affected by the compound .
Structural analogs : Synthesize derivatives with modified substituents (e.g., 4-fluorophenyl instead of 4-methylphenyl) to correlate structure-activity relationships .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological risks?
- Methodology :
- Phase I (Lab) : Measure logP (octanol-water partition coefficient) and hydrolysis half-life at pH 4–9 to predict environmental persistence .
- Phase II (Microcosm) : Expose soil/water systems to trace the compound’s biodegradation via LC-MS/MS and assess bioaccumulation in model organisms (e.g., Daphnia magna) .
- Phase III (Field) : Monitor metabolite formation in agricultural runoff using high-resolution mass spectrometry .
Q. How can researchers address discrepancies in reported solubility and bioavailability data?
- Methodology :
- Solvent screening : Test solubility in buffered solutions (PBS, pH 7.4) and biorelevant media (FaSSIF/FeSSIF) with sonication or co-solvents (DMSO ≤ 1%) .
- Permeability assays : Use Caco-2 cell monolayers or PAMPA to differentiate passive diffusion vs. transporter-mediated uptake .
- In silico modeling : Apply QSPR models to predict solubility based on molecular descriptors (e.g., polar surface area, H-bond donors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
